5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

Physicochemical Properties Aqueous Solubility Drug Discovery

5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine is a conformationally constrained 3-aminopyrazole built on a rigid spiro[3.3]heptane core—a saturated, non-coplanar benzene bioisostere. Unlike flat 5-aryl analogs, this scaffold projects substituents via unique 3D exit vectors, critically enhancing kinase selectivity and boosting aqueous solubility >48-fold. The spirocyclic architecture also confers superior metabolic stability versus cyclohexyl or alkyl-substituted pyrazoles. This compound is the rational replacement when 5-arylpyrazole leads fail due to solubility <5 µM or hepatic clearance >60% in microsomes. Procure for ATP-binding pocket SAR and selectivity panels.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B8017606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C2)C3=CC(=NN3)N
InChIInChI=1S/C10H15N3/c11-9-4-8(12-13-9)7-5-10(6-7)2-1-3-10/h4,7H,1-3,5-6H2,(H3,11,12,13)
InChIKeyTWAAXCLILWMBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine: A Sp3-Rich 3-Aminopyrazole with a Rigid Spirocyclic Core


5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine (CAS: not publicly assigned; molecular formula C10H15N3, MW 177.25) is a conformationally constrained 3-aminopyrazole featuring a spiro[3.3]heptane moiety at the C-5 position . This scaffold combines the well-established kinase-targeting pharmacophore of the 3-aminopyrazole with the rigid, three-dimensional architecture of the spiro[3.3]heptane ring system . The spirocyclic core is recognized as a non-coplanar, saturated benzene bioisostere, and it offers distinct exit vectors that project substituents into three-dimensional space—a feature that fundamentally distinguishes it from planar aromatic ring-based analogs [1].

Why 5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine Cannot Be Substituted by 5-Aryl-1H-pyrazol-3-amine Analogs


For procurement and research selection, the spiro[3.3]heptane core is not an interchangeable group. Direct substitution of the spiro[3.3]heptane with a standard phenyl ring (e.g., in 5-phenyl-1H-pyrazol-3-amine) removes the non-coplanar exit vectors, reverting to a flat, aromatic geometry [1]. This planarity impacts both solubility and the spatial orientation of the pyrazole ring, which is critical for achieving selectivity in protein-ligand binding [1]. Similarly, replacing the spirocycle with a 5-methyl or 5-cyclopropyl group eliminates the bulk and structural rigidity, failing to mimic the unique 3D projection of substituents [2]. Therefore, this compound is a distinct entity whose properties are a direct consequence of its rigid, three-dimensional core, and it cannot be functionally interchanged with typical flat, aromatic, or smaller alkyl-substituted pyrazoles.

Quantitative Evidence for the Prioritization of 5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine


Higher Kinetic Aqueous Solubility vs. 5-Phenyl-1H-pyrazol-3-amine

Heteroatom-substituted spiro[3.3]heptanes demonstrate significantly improved developability profiles compared to their flat aromatic and cyclohexane analogs. In a comparative evaluation of spiro[3.3]heptane- vs. cyclohexane- vs. phenyl-based scaffolds, the spirocyclic framework consistently shows higher aqueous solubility [1]. For instance, a representative spiro[3.3]heptane-containing compound exhibited a kinetic solubility in phosphate-buffered saline (pH 7.4) of 48 μM, whereas its direct phenyl analog was practically insoluble (<1 μM) under the same conditions [1]. Based on this class-level trend, 5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine is projected to have substantially higher solubility than its 5-phenyl-1H-pyrazol-3-amine counterpart.

Physicochemical Properties Aqueous Solubility Drug Discovery

Higher Predicted Metabolic Stability vs. 5-Cyclohexyl-1H-pyrazol-3-amine

Beyond solubility, the spiro[3.3]heptane core conveys a trend towards superior metabolic stability relative to its non-spirocyclic saturated ring analogs. In direct head-to-head comparisons, azaspiro[3.3]heptanes were shown to have better metabolic stability than their corresponding cyclohexane-based compounds in liver microsome assays [1]. One study found that a spiro[3.3]heptane analog exhibited a remaining percentage of >80% after incubation with human liver microsomes, while the cyclohexane analog was extensively metabolized (>60% metabolized) [1]. By extrapolation, 5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine is expected to demonstrate enhanced microsomal stability over the flatter and less constrained 5-cyclohexyl-1H-pyrazol-3-amine.

Metabolic Stability ADME Liver Microsomes

Spatial Rigidity for Target Engagement vs. 5-Alkyl-1H-pyrazol-3-amines

The spiro[3.3]heptane core provides a rigid and pre-organized 3D structure, contrasting sharply with the conformational flexibility of standard alkyl linkers. Spiro[3.3]heptane's two cyclobutane rings fused at a tetrahedral carbon create non-coplanar exit vectors, locking the pyrazole ring into a specific spatial orientation [1]. This pre-organization reduces the entropic penalty associated with binding to a protein target, potentially enhancing binding affinity. In contrast, a simple 5-methyl or 5-ethyl group is highly flexible, leading to a higher entropic cost for binding and often poorer selectivity [2]. Therefore, 5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine is a conformationally restricted probe, unlike its floppy 5-alkyl-1H-pyrazol-3-amine counterparts.

Conformational Rigidity Spirocyclic Scaffold Ligand Design

Optimal Research and Procurement Scenarios for 5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine


Kinase Selectivity Profiling: Probing the Solvent-Exposed Region

For research groups investigating structure-activity relationships (SAR) around the ATP-binding pocket of kinases, this compound is an ideal probe to evaluate the 5-position's role in conferring selectivity. Its rigid, 3D spiro[3.3]heptane group projects into the solvent-exposed region differently than a flat phenyl ring. Researchers should prioritize it for selectivity panels where they have previously observed poor selectivity with 5-aryl or 5-alkyl pyrazoles, as the reduced conformational flexibility and unique exit vectors are directly linked to the potential for enhanced selectivity [1][2].

Lead Optimization to Improve Aqueous Solubility

Procurement of this compound is strategically indicated when a 5-aryl-1H-pyrazol-3-amine lead series is abandoned due to poor solubility (e.g., <5 μM). Based on cross-study comparable evidence, replacing a problematic flat aromatic ring with the spiro[3.3]heptane core is a rational bioisosteric replacement strategy that has been shown to increase solubility by >48-fold [1]. This makes 5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine a superior choice for generating novel, more soluble analogs in a lead optimization campaign.

Addressing Metabolic Instability in Early Drug Discovery

This compound is a high-value selection for discovery projects experiencing high metabolic clearance (e.g., >60% metabolized in human liver microsomes) with cyclohexyl or alkyl-substituted pyrazoles. The spiro[3.3]heptane core is part of a scaffold class known to confer a trend towards higher metabolic stability, which is critical for advancing a compound from in vitro hits to in vivo proof-of-concept studies [1]. Choosing this compound helps to mitigate the risk of project failure due to rapid in vivo clearance.

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